4-Hidroxi-2-(trifluorometil)pirimidina-5-carboxilato de etilo

Descripción general

Descripción

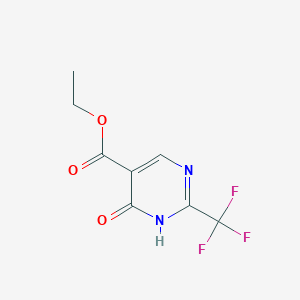

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound with a pyrimidine ring structure It is characterized by the presence of a trifluoromethyl group at the 2-position, a hydroxy group at the 4-position, and an ethyl ester group at the 5-position

Aplicaciones Científicas De Investigación

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

Target of Action

Similar compounds have been studied for their neuroprotective and anti-inflammatory properties .

Mode of Action

It has been suggested that similar compounds may exert their effects through the inhibition of endoplasmic reticulum (er) stress, apoptosis, and the nf-kb inflammatory pathway .

Biochemical Pathways

The compound may affect the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . These pathways play crucial roles in cellular stress responses, programmed cell death, and inflammation, respectively .

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. These factors may include temperature, pH, presence of other substances, and individual patient characteristics. The compound is stored at 2-8°C for optimal stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with trifluoroacetic anhydride and ammonium acetate, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 4-oxo-2-(trifluoromethyl)pyrimidine-5-carboxylate.

Reduction: Formation of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carbinol.

Substitution: Formation of derivatives with substituted trifluoromethyl groups.

Comparación Con Compuestos Similares

Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical properties.

Ethyl 4-hydroxy-2-(chloromethyl)pyrimidine-5-carboxylate: Contains a chloromethyl group instead of a trifluoromethyl group, affecting its reactivity and biological activity.

Uniqueness: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and development.

Actividad Biológica

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological activity, and mechanisms of action based on diverse research findings.

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can be synthesized through various methods, including the Biginelli reaction, which involves the condensation of substituted aldehydes, ethyl acetoacetate, and urea under acidic conditions. This multi-step synthesis highlights the compound's structural complexity and versatility in organic chemistry applications .

Biological Activity Overview

The biological activity of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is notable for its potential antiviral, anticancer, and antimicrobial properties. The trifluoromethyl group enhances lipophilicity, which may influence its interaction with biological targets.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties by inhibiting enzymes involved in viral replication. For instance, studies have shown that it can disrupt the activity of certain viral polymerases, thereby reducing viral load in infected cells .

Anticancer Activity

Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has demonstrated anticancer activity against various cancer cell lines. In vitro assays reveal that it can induce apoptosis and inhibit cell proliferation in cancerous cells. For example, compounds derived from this pyrimidine structure have shown moderate to strong inhibition rates against prostate (PC3), leukemia (K562), cervical (HeLa), and lung (A549) cancer cell lines .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against certain bacterial strains. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes such as DNA polymerases or kinases involved in cell signaling pathways.

- Gene Regulation : It has been identified as a useful reagent in studies focusing on NF-κB and AP-1 gene inhibitors, which are crucial in inflammatory responses and cancer progression .

Case Studies and Research Findings

- In Vitro Studies : A study evaluated the compound's effect on PD-L1 expression in tumor cells. Results indicated a significant reduction in PD-L1 levels, suggesting potential applications in immunotherapy .

- Anticancer Efficacy : In a comparative study against doxorubicin, ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate showed promising results with inhibition rates ranging from 40% to 64% across different cancer cell lines at concentrations of 5 µg/ml .

- Antimicrobial Testing : The compound was tested against various bacterial strains with results indicating effective inhibition at lower concentrations compared to standard antibiotics.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Ethyl 4-hydroxy-2-methylpyrimidine-5-carboxylate | Methyl instead of trifluoromethyl | Less lipophilic |

| Ethyl 6-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate | Amino group substitution | Different biological profile |

| Ethyl 4-hydroxy-pyrimidine-5-carboxylate | Lacks trifluoromethyl group | More polar |

The presence of the trifluoromethyl group significantly enhances the lipophilicity and stability of ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate compared to its analogs, potentially leading to improved bioavailability and efficacy in therapeutic applications .

Propiedades

IUPAC Name |

ethyl 6-oxo-2-(trifluoromethyl)-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O3/c1-2-16-6(15)4-3-12-7(8(9,10)11)13-5(4)14/h3H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTKCIBZWYLMGRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(NC1=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407946 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-67-9 | |

| Record name | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.